molecular formula C16H12N4O B14350000 2-(4-methoxyphenyl)-3H-imidazo[4,5-f]quinoxaline CAS No. 93417-13-1

2-(4-methoxyphenyl)-3H-imidazo[4,5-f]quinoxaline

Katalognummer: B14350000
CAS-Nummer: 93417-13-1
Molekulargewicht: 276.29 g/mol
InChI-Schlüssel: BAHHNZXAPYKLOH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-methoxyphenyl)-3H-imidazo[4,5-f]quinoxaline is a heterocyclic compound that belongs to the class of imidazoquinoxalines This compound is characterized by the presence of an imidazole ring fused with a quinoxaline ring, and a methoxyphenyl group attached to the imidazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-3H-imidazo[4,5-f]quinoxaline typically involves the condensation of 2-(4-methoxyphenyl)malonaldehyde with 1H-pyrazol-5-amine through a condensation reaction followed by a Suzuki–Miyaura cross-coupling method . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like dimethylformamide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-methoxyphenyl)-3H-imidazo[4,5-f]quinoxaline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinoxaline derivatives with oxidized functional groups.

    Reduction: Formation of reduced imidazoquinoxaline derivatives.

    Substitution: Formation of substituted imidazoquinoxaline derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

2-(4-methoxyphenyl)-3H-imidazo[4,5-f]quinoxaline has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(4-methoxyphenyl)-3H-imidazo[4,5-f]quinoxaline involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(4-methoxyphenyl)-3H-imidazo[4,5-f]quinoxaline is unique due to the presence of the methoxyphenyl group, which can enhance its biological activity and specificity. This structural feature distinguishes it from other quinoxaline derivatives and contributes to its potential as a lead compound in drug discovery.

Eigenschaften

CAS-Nummer

93417-13-1

Molekularformel

C16H12N4O

Molekulargewicht

276.29 g/mol

IUPAC-Name

2-(4-methoxyphenyl)-3H-imidazo[4,5-f]quinoxaline

InChI

InChI=1S/C16H12N4O/c1-21-11-4-2-10(3-5-11)16-19-13-7-6-12-14(15(13)20-16)18-9-8-17-12/h2-9H,1H3,(H,19,20)

InChI-Schlüssel

BAHHNZXAPYKLOH-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C2=NC3=C(N2)C=CC4=NC=CN=C43

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.